molecular formula C10H10Br2O2 B6318480 Ethyl 3,4-dibromo-5-methylbenzoate CAS No. 1565049-33-3

Ethyl 3,4-dibromo-5-methylbenzoate

Cat. No. B6318480
CAS RN: 1565049-33-3
M. Wt: 321.99 g/mol
InChI Key: YENIPHULMJRTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dibromo-5-methylbenzoate is a chemical compound with the molecular formula C10H10Br2O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with bromine atoms at the 3rd and 4th positions and a methyl group at the 5th position . The ethyl group is attached to the carboxyl group of the benzoate .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 322 .

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromo-5-methylbenzoate is not fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to interfere with the activity of certain enzymes involved in the synthesis of proteins and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it is believed that the compound can interfere with the activity of certain enzymes involved in the synthesis of proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3,4-dibromo-5-methylbenzoate in lab experiments include its low cost, easy availability, and its ability to be used as a reagent in the synthesis of various compounds. The primary limitation of using this compound in lab experiments is its toxicity. This compound is a highly toxic compound and should be handled with extreme caution.

Future Directions

Future research on ethyl 3,4-dibromo-5-methylbenzoate should focus on further understanding its mechanism of action, assessing its potential toxicity, and exploring its potential applications in the synthesis of drugs and other compounds. Additionally, further research should be conducted to better understand its biochemical and physiological effects and to determine its potential uses in the laboratory. Finally, research should be conducted to explore the potential uses of this compound in the synthesis of polymers and azo dyes.

Synthesis Methods

Ethyl 3,4-dibromo-5-methylbenzoate can be synthesized from the reaction of methylbenzoic acid with bromine in an ether solution. The reaction is carried out at room temperature and yields a product with a yield of approximately 90%. The reaction is shown below:
Methylbenzoic acid + 2 Br2 → this compound

Scientific Research Applications

Ethyl 3,4-dibromo-5-methylbenzoate is used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material in the synthesis of drugs such as anticonvulsants, anti-inflammatory agents, and antimalarials. It is also used in the synthesis of polymers and in the preparation of azo dyes.

Safety and Hazards

Ethyl 3,4-dibromo-5-methylbenzoate may cause skin and eye irritation. It’s recommended to avoid breathing its dust, mist, or vapors. Protective equipment should be worn when handling this compound .

properties

IUPAC Name

ethyl 3,4-dibromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENIPHULMJRTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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